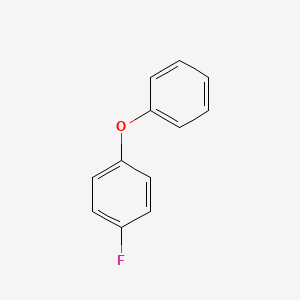

1-Fluoro-4-phenoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51798. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODSTUBSNYVSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186636 | |

| Record name | 1-Fluoro-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-84-7 | |

| Record name | 1-Fluoro-4-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-phenoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 330-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-phenoxybenzene (CAS 330-84-7): Properties, Synthesis, and Applications

Abstract

1-Fluoro-4-phenoxybenzene, also known as 4-fluorodiphenyl ether, is a fluorinated aromatic ether that serves as a pivotal building block in modern organic synthesis. Its unique combination of a diaryl ether linkage and a strategically placed fluorine atom imparts desirable physicochemical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive technical overview of this compound, detailing its core properties, spectroscopic profile, synthesis methodologies, and key reactivity patterns. We will explore the rationale behind its application in drug discovery, grounded in the established role of fluorine in modulating molecular characteristics to enhance efficacy and pharmacokinetic profiles. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile chemical intermediate.

Core Physicochemical and Structural Properties

This compound (C₁₂H₉FO) is typically a colorless to light yellow liquid at room temperature.[1] The molecule consists of two phenyl rings connected by an ether oxygen. One ring is unsubstituted, while the other is para-substituted with a fluorine atom. This substitution is critical; the high electronegativity of fluorine and the strength of the carbon-fluorine bond significantly influence the molecule's electronic properties, metabolic stability, and interaction with biological targets.[2]

The structural arrangement allows for two rotatable bonds around the C-O linkages, giving the molecule conformational flexibility.[3] The fluorine atom and the ether oxygen are hydrogen bond acceptors, which can influence solubility and binding interactions.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 330-84-7 | [3][4][5] |

| Molecular Formula | C₁₂H₉FO | [3][5][6] |

| Molecular Weight | 188.20 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 249.8 ± 23.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 93.1 ± 14.8 °C | [6] |

| Refractive Index | n20/D 1.557 | [1] |

| LogP | 3.6 - 4.5 | [3][6] |

| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)F | [3][5] |

| InChIKey | AODSTUBSNYVSSL-UHFFFAOYSA-N |[4][5] |

Spectroscopic and Analytical Characterization

Confident identification of this compound relies on a combination of standard spectroscopic techniques. The asymmetric nature of the molecule provides a distinct and interpretable spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit signals exclusively in the aromatic region (approx. 6.8-7.5 ppm). The protons on the unsubstituted phenyl ring will appear as a complex multiplet. The protons on the fluorinated ring will present as two distinct multiplets, each integrating to 2H. The protons ortho to the fluorine will show coupling to the fluorine atom in addition to the adjacent protons, while the protons meta to the fluorine will show a different splitting pattern.

-

¹³C NMR: The carbon spectrum will show unique signals for all 12 carbon atoms. The carbon directly bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). The ortho (C3, C5) and meta (C2, C6) carbons will show smaller two-bond and three-bond C-F couplings, respectively. These characteristic couplings are definitive for identifying the fluorinated ring.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, typically a triplet of triplets, due to coupling with the ortho and meta protons on the fluorinated ring.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will be dominated by the molecular ion peak (M⁺) at m/z 188.[5] Key fragmentation patterns would involve the cleavage of the ether bond, leading to fragment ions corresponding to the phenoxy cation (m/z 93) and the fluorophenyl cation (m/z 95), as well as loss of CO from the molecular ion. The second and third highest peaks are observed at m/z 77 (phenyl cation) and m/z 159.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides functional group information. Key absorptions include:

-

~1240 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the diaryl ether.

-

~1500 & ~1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1220 cm⁻¹: C-F stretching vibration.

-

~3050 cm⁻¹: Aromatic C-H stretching.

Synthesis and Reactivity

Common Synthetic Methodologies

The most prevalent laboratory and industrial synthesis of this compound is the Ullmann Condensation , a copper-catalyzed nucleophilic aromatic substitution reaction. This method provides a reliable and scalable pathway.

The core transformation involves coupling an aryl halide with a phenol. Two primary variations are feasible:

-

Reaction of 4-fluorophenol with an activated aryl halide (e.g., iodobenzene or bromobenzene).

-

Reaction of phenol with 4-fluoroiodobenzene or 4-bromofluorobenzene.

Protocol: Representative Ullmann Synthesis of this compound

Causality: This protocol utilizes a copper catalyst to facilitate the coupling between the aryl halide and the phenoxide. A high-boiling polar aprotic solvent is chosen to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed efficiently. The base is essential for deprotonating the phenol, generating the nucleophilic phenoxide anion required for the substitution reaction.

-

Reagent Preparation : To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq), potassium carbonate (2.0 eq, as base), and copper(I) iodide (0.1 eq, as catalyst).

-

Solvent Addition : Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reactant Addition : Add iodobenzene (1.1 eq).

-

Reaction Conditions : Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Ullmann synthesis workflow for this compound.

Reactivity Profile

The molecule's reactivity is dictated by the interplay between the electron-donating phenoxy group and the electron-withdrawing fluorine atom.

Caption: Key reactivity zones of this compound.

-

Electrophilic Aromatic Substitution (EAS): Reactions like nitration, halogenation, or Friedel-Crafts acylation will preferentially occur on the unsubstituted phenyl ring at the ortho and para positions relative to the ether linkage. The fluorinated ring is significantly less reactive to electrophiles.

-

Nucleophilic Aromatic Substitution (NAS): The fluorine atom is not readily displaced by nucleophiles under standard conditions, as the ring is not sufficiently electron-deficient. Harsh conditions would be required to facilitate such a reaction.

Role and Application in Drug Development

The incorporation of fluorine into drug candidates has become a cornerstone strategy in modern medicinal chemistry.[2] The 4-fluorophenoxy moiety, delivered by intermediates like this compound, is particularly valuable for several reasons:

-

Metabolic Stability : Aromatic hydroxylation is a common metabolic pathway mediated by Cytochrome P450 enzymes. Placing a fluorine atom at the para-position physically blocks this site from oxidation, thereby increasing the metabolic half-life of the drug. This is a classic "metabolic blocking" strategy.

-

Enhanced Lipophilicity : Fluorine substitution generally increases the lipophilicity (LogP) of a molecule.[2] This can improve its ability to cross cell membranes and reach its intracellular target, potentially enhancing bioavailability and CNS penetration.

-

Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH, impacting its solubility and receptor binding.

-

Improved Binding Affinity : The C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and potency.[2]

Because of these benefits, the 4-fluorophenoxy scaffold is found in numerous advanced drug candidates and approved therapeutics across various disease areas.

Safety, Handling, and Storage

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory when handling this compound.

-

GHS Hazard Classification :

-

Precautionary Measures :

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7][8]

-

Handling : Avoid breathing vapors, mist, or gas. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

-

-

Storage :

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents.

-

References

- 1. Cas 330-84-7,4-FLUORODIPHENYL ETHER | lookchem [lookchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 330-84-7 [sigmaaldrich.com]

- 5. This compound | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:330-84-7 | Chemsrc [chemsrc.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Fluoro-4-phenoxybenzene: Properties, Synthesis, and Applications

Foreword: The Strategic Role of Fluorinated Aryl Ethers in Modern Chemistry

Welcome to a comprehensive exploration of 1-Fluoro-4-phenoxybenzene, a molecule of significant interest to the scientific community, particularly those engaged in drug discovery, agrochemical development, and materials science. As a fluorinated diaryl ether, this compound occupies a unique chemical space, offering a versatile scaffold for the synthesis of complex molecular architectures. The strategic incorporation of a fluorine atom onto the phenoxybenzene framework imparts distinct physicochemical properties that can be leveraged to modulate biological activity, enhance metabolic stability, and fine-tune material characteristics.[1] This guide is intended to serve as a detailed resource for researchers and professionals, providing not only a thorough overview of the physical and chemical properties of this compound but also practical insights into its synthesis and diverse applications.

Molecular Identity and Physicochemical Profile

This compound, also known by its synonyms 4-fluorodiphenyl ether and 4-fluorophenyl phenyl ether, is a colorless liquid at room temperature.[2] Its fundamental identifiers and key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 330-84-7 | [3] |

| Molecular Formula | C₁₂H₉FO | [3] |

| Molecular Weight | 188.20 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 249.8 ± 23.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| LogP | 3.618 | [4] |

| Physical Form | Liquid | [2] |

| Storage | Sealed in dry, room temperature | [2] |

The molecule's structure, characterized by a fluorine atom at the para-position of one phenyl ring connected via an ether linkage to a second phenyl ring, is the primary determinant of its chemical behavior. The high electronegativity of the fluorine atom influences the electron density distribution across the aromatic system, impacting its reactivity in both nucleophilic and electrophilic reactions.

Synthesis of this compound: The Ullmann Condensation

The most common and effective method for the synthesis of diaryl ethers, including this compound, is the Ullmann condensation.[5] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. In the case of this compound, this can be achieved through two primary routes, as illustrated in the workflow below.

Figure 1: Synthetic routes to this compound via Ullmann condensation.

General Experimental Protocol for Ullmann Condensation

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure based on the principles of the Ullmann condensation can be outlined. It is crucial to note that optimization of reaction conditions (catalyst, base, solvent, and temperature) is often necessary to achieve high yields.

Materials:

-

Aryl halide (e.g., 1-bromo-4-fluorobenzene or bromobenzene)

-

Phenol (e.g., phenol or 4-fluorophenol)

-

Copper catalyst (e.g., CuI, Cu₂O, or copper powder)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or NaOH)

-

High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol, the aryl halide, the copper catalyst, and the base.

-

Add the solvent and stir the mixture.

-

Heat the reaction mixture to a high temperature (typically between 150-210 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Chemical Reactivity: A Tale of Two Rings

The chemical reactivity of this compound is dictated by the electronic properties of its two distinct aromatic rings.

Nucleophilic Aromatic Substitution (SNAr)

The phenyl ring bearing the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr). The highly electronegative fluorine atom, being a good leaving group in SNAr reactions, activates the ring towards attack by nucleophiles.[6] This reactivity is further enhanced by the electron-withdrawing nature of the phenoxy group at the para position.

Figure 2: General mechanism of nucleophilic aromatic substitution on this compound.

This reactivity makes this compound a valuable precursor for the synthesis of a variety of substituted diaryl ethers, where the fluorine atom is displaced by nucleophiles such as amines, alkoxides, and thiolates.

Electrophilic Aromatic Substitution

Both aromatic rings can undergo electrophilic aromatic substitution, with the regioselectivity being influenced by the directing effects of the substituents.

-

The Fluorinated Ring: The fluorine atom is an ortho-, para-director, although it is deactivating overall due to its strong inductive effect.[2]

-

The Unsubstituted Ring: The phenoxy group is an activating ortho-, para-director.

Therefore, electrophilic attack is more likely to occur on the unsubstituted phenyl ring at the ortho and para positions due to the activating nature of the ether oxygen. The outcome of electrophilic substitution reactions will depend on the specific electrophile and reaction conditions, with a mixture of products often being possible.

Analytical Characterization: Spectroscopic Fingerprints

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 6.8-7.5 ppm). The protons on the fluorinated ring will exhibit coupling to the fluorine atom, leading to characteristic splitting patterns. The protons on the unsubstituted ring will appear as multiplets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a diagnostic feature.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 188.[7] The fragmentation pattern is expected to be dominated by cleavages around the ether linkage, leading to characteristic fragment ions. Common fragmentation pathways for aromatic ethers include the loss of the phenoxy radical or the fluorophenyl radical.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-O-C stretching: Strong, characteristic bands for the aryl ether linkage, typically in the region of 1200-1250 cm⁻¹.

-

C-F stretching: A strong absorption band in the region of 1100-1200 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Applications in Research and Development

The unique combination of a diaryl ether scaffold and a reactive fluorine handle makes this compound a valuable building block in several areas of chemical research.

Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] The this compound moiety can be found in various bioactive molecules and serves as a key intermediate in their synthesis. For example, fluorinated diaryl ether structures are present in some non-steroidal anti-inflammatory drugs and other therapeutic agents. The ability to perform nucleophilic substitution on the fluorinated ring allows for the late-stage functionalization and diversification of lead compounds, a crucial strategy in modern drug discovery.

Agrochemical Synthesis

Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of agrochemicals.[7] The diaryl ether motif is a common feature in many herbicides and pesticides, and this compound provides a convenient starting point for the synthesis of novel fluorinated analogues with potentially enhanced activity.

Materials Science

The thermal stability and chemical resistance of polymers and other advanced materials can be improved by the incorporation of fluorinated aromatic units. This compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers with desirable properties such as low dielectric constant and high thermal stability.[7]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of strategic fluorination in molecular design. Its well-defined physical and chemical properties, coupled with its synthetic accessibility via the robust Ullmann condensation, make it a valuable and versatile building block for chemists across various disciplines. From the rational design of new pharmaceuticals and agrochemicals to the development of advanced materials, the applications of this fluorinated diaryl ether are continually expanding. This guide has aimed to provide a comprehensive and practical overview to empower researchers to harness the full potential of this compound in their scientific endeavors.

References

- 1. ajrconline.org [ajrconline.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. raco.cat [raco.cat]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. SCI: Event Review: Synthesis of Bioactive Molecules IV [soci.org]

An In-depth Technical Guide to the Structure and Bonding of 1-Fluoro-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and reactivity of 1-fluoro-4-phenoxybenzene. As a key structural motif in numerous pharmaceuticals and functional materials, a deep understanding of its properties is crucial for rational drug design and materials science. This document delves into the nuanced electronic effects of the fluorine and phenoxy substituents, detailed spectroscopic characterization, conformational analysis, and synthetic methodologies. It further explores the reactivity of the molecule, particularly in reactions pertinent to medicinal chemistry, and provides detailed experimental protocols.

Introduction

This compound, also known as 4-fluorodiphenyl ether, is a diaryl ether that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] The incorporation of the fluorine atom and the phenoxy group imparts unique physicochemical properties to the molecule, influencing its reactivity, conformational preferences, and biological activity.[3] Diaryl ethers, in general, are recognized as privileged scaffolds in drug discovery due to their metabolic stability and ability to adopt specific conformations for optimal target binding.[1][4][5][6] The presence of a fluorine atom can further enhance pharmacokinetic properties such as metabolic stability and membrane permeability.

This guide aims to provide a detailed technical overview of the fundamental aspects of this compound's structure and bonding, offering insights that are critical for its application in advanced scientific research.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by two phenyl rings linked by an ether oxygen. One of the phenyl rings is substituted with a fluorine atom at the para position relative to the ether linkage.

Table 1: Predicted Bond Parameters of this compound

| Parameter | Predicted Value | Notes |

| C-F Bond Length | ~1.35 Å | Based on data for fluorobenzene. |

| C-O Bond Length | ~1.40 Å | Typical for aryl ethers. |

| C-O-C Bond Angle | ~119-120° | Influenced by steric and electronic effects. |

| Dihedral Angles | Variable | Defines the conformation of the molecule. |

The bonding in this compound is a complex interplay of inductive and resonance effects of the substituents.

-

Fluorine: The highly electronegative fluorine atom exerts a strong -I (negative inductive) effect, withdrawing electron density from the aromatic ring through the sigma bond. However, it also possesses lone pairs that can be donated to the aromatic pi-system, resulting in a +R (positive resonance) effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.

-

Phenoxy Group: The phenoxy group (-OPh) is an activating group. The oxygen atom's lone pairs can be delocalized into the attached phenyl ring through resonance (+R effect), increasing the electron density at the ortho and para positions. It also has a -I effect due to the oxygen's electronegativity, but the resonance effect is dominant.

These electronic effects influence the charge distribution and reactivity of both aromatic rings.

Conformational Analysis

The conformation of this compound is defined by the torsional or dihedral angles around the C-O bonds. The molecule can adopt various conformations due to the rotation of the phenyl rings. The rotational energy barrier around the C-O bond in related molecules like 4-methoxythioanisole has been computationally estimated to be around 14.4 kJ/mol, suggesting a relatively flexible structure at room temperature.[2]

The preferred conformation will be a balance between steric hindrance between the two rings and the electronic effects that may favor a more planar or a more twisted arrangement. Computational studies are essential to map the potential energy surface and identify the global and local energy minima corresponding to the most stable conformers.

Caption: Conformational flexibility of this compound.

Synthesis of this compound

The most common and industrially relevant method for the synthesis of diaryl ethers like this compound is the Ullmann condensation.[7][8] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. A modern alternative is the Chan-Lam coupling, which utilizes boronic acids.[1][4][9]

Ullmann Condensation Protocol

This protocol describes the synthesis of this compound from 4-fluorophenol and an aryl halide (e.g., iodobenzene).

Materials:

-

4-Fluorophenol

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)

-

Ligand (e.g., 1,10-phenanthroline or an appropriate Schiff base)[10]

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add the ligand (0.1-0.2 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF or dioxane via syringe.

-

Add iodobenzene (1.1 eq) via syringe.

-

Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

Caption: Workflow for the Ullmann synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the fluorinated ring will exhibit coupling to the fluorine atom, leading to additional splitting.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz.[6] Long-range C-F couplings (²JCF, ³JCF, etc.) will also be observed for the other carbons in the fluorinated ring.[11]

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon Position | Predicted δ (ppm) | Predicted JCF (Hz) |

| C-F (ipso) | ~158-162 | ¹J ≈ 245 |

| C-O (ipso, fluorinated ring) | ~150-155 | ²J ≈ 20-25 |

| CH (ortho to F) | ~115-120 | ²J ≈ 20-25 |

| CH (meta to F) | ~120-125 | ³J ≈ 8-10 |

| C-O (ipso, non-fluorinated ring) | ~155-160 | - |

| CH (ortho to O) | ~118-122 | - |

| CH (meta to O) | ~128-132 | - |

| CH (para to O) | ~122-126 | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage (around 1240 cm⁻¹ for asymmetric stretching and 1050 cm⁻¹ for symmetric stretching), the C-F bond (around 1220 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 188.06, corresponding to the molecular formula C₁₂H₉FO.

Reactivity and Applications

The presence of the fluorine atom makes the fluorinated phenyl ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of more complex molecules.[12]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom can act as a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. While the phenoxy group is not strongly activating for SNAr, under certain conditions, the fluorine can be displaced by strong nucleophiles.

A particularly relevant transformation in drug discovery is the conversion of the fluoro group to an amino group, often a precursor for further functionalization. For example, reaction with an amine nucleophile like piperidine or morpholine can yield the corresponding 4-(substituted-amino)-phenoxybenzene derivative.[13][14] A common synthetic route to 4-phenoxyaniline derivatives involves the SNAr reaction of a protected amine or an amine equivalent with 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group.[11]

Caption: General scheme for SNAr on this compound.

Applications in Drug Development

The this compound scaffold is found in a variety of biologically active molecules. Its derivatives have been investigated as potential therapeutic agents in areas such as oncology and inflammation.[15][16] The synthesis of 4-phenoxyaniline and its derivatives is of particular interest, as this moiety is a key building block in many pharmaceuticals.[7][9] The ability to functionalize the molecule through SNAr reactions at the fluorine position allows for the generation of diverse chemical libraries for drug screening.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. This guide has provided a detailed overview of its bonding, conformational flexibility, synthesis, spectroscopic characterization, and reactivity. A thorough understanding of these fundamental aspects is essential for researchers and professionals working on the design and development of new pharmaceuticals and advanced materials incorporating this important structural motif. Further experimental and computational studies are encouraged to refine our understanding of this versatile molecule.

References

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. ijert.org [ijert.org]

- 3. biomedres.us [biomedres.us]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. westmont.edu [westmont.edu]

- 12. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 1-Fluoro-4-phenoxybenzene (4-Fluorodiphenyl ether) for Advanced Research Applications

Introduction: The Strategic Importance of Fluorinated Diaryl Ethers in Medicinal Chemistry

The diaryl ether motif is a cornerstone in modern drug discovery, appearing in a multitude of biologically active molecules. Its conformational flexibility and metabolic stability make it a privileged scaffold. The strategic incorporation of fluorine into these structures offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The introduction of a fluorine atom can alter acidity, lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency, selectivity, and bioavailability.[1][2] This guide provides an in-depth technical overview of 1-fluoro-4-phenoxybenzene, a key fluorinated diaryl ether intermediate, for researchers and scientists in the field of drug development.

Nomenclature and Physicochemical Properties

The compound commonly known as 4-Fluorodiphenyl ether is systematically named This compound according to IUPAC nomenclature.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉FO | [3] |

| Molecular Weight | 188.20 g/mol | [3] |

| CAS Number | 330-84-7 | [3][4] |

| Appearance | Colorless liquid/solid | [3] |

| Purity | >99% (typical) | [3] |

Synthesis of this compound: A Comparative Overview

The formation of the diaryl ether linkage can be achieved through several synthetic strategies. The two most prominent methods are the classical Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that typically involves the coupling of an aryl halide with a phenol.[5][6] While historically significant, this method often requires harsh reaction conditions, such as high temperatures (frequently over 210°C) and the use of polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene.[5]

The reaction generally proceeds via the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether.[5][6]

The Buchwald-Hartwig C-O Coupling Reaction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been effectively adapted for the synthesis of diaryl ethers.[7][8][9] This method offers significant advantages over the Ullmann condensation, including milder reaction conditions, a broader substrate scope, and greater functional group tolerance.[7] The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the phenol, and finally, reductive elimination of the diaryl ether product.[7][9][10]

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity |

| 1-Bromo-4-fluorobenzene | 460-00-4 | C₆H₄BrF | >98% |

| Phenol | 108-95-2 | C₆H₆O | >99% |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | >98% |

| XPhos | 564483-18-7 | C₃₃H₄₃P | >98% |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | >97% |

| Toluene | 108-88-3 | C₇H₈ | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup : In a nitrogen-filled glovebox, combine 1-bromo-4-fluorobenzene (1.0 mmol), phenol (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol) in an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Solvent Addition : Add anhydrous toluene (5 mL) to the reaction vessel.

-

Reaction Conditions : Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.[7]

-

Workup : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL).

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on both phenyl rings. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.

-

¹³C NMR : The carbon NMR spectrum will display the expected number of signals for the twelve carbon atoms in the molecule. The carbons on the fluorinated ring will show C-F coupling constants.

-

¹⁹F NMR : The fluorine NMR spectrum will show a single resonance for the fluorine atom.

-

IR Spectroscopy : The infrared spectrum will show characteristic absorption bands for the C-O-C ether linkage and the C-F bond.

-

Mass Spectrometry : The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

The this compound scaffold is a valuable building block in the synthesis of more complex molecules for drug discovery. The presence of the fluorine atom can significantly enhance the pharmacological profile of a drug candidate.

-

Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.[1]

-

Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and selectivity.

-

Membrane Permeability : The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes and reach its target.[1]

The fluorophenyl ether moiety is found in a number of drug candidates and approved pharmaceuticals, highlighting its importance in medicinal chemistry.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[4][12] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat.[4]

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][12]

Conclusion

This compound is a key intermediate for the synthesis of advanced pharmaceutical compounds. Modern synthetic methods, particularly the Buchwald-Hartwig C-O coupling, provide an efficient and versatile route to this important scaffold. The strategic incorporation of fluorine via this building block allows for the fine-tuning of molecular properties, a critical aspect of modern drug design. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in research and development.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sparrow-chemical.com [sparrow-chemical.com]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Solubility of 1-Fluoro-4-phenoxybenzene in Organic Solvents

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique electronic and steric attributes of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and membrane permeability.[1][2][3] These modifications often lead to enhanced oral bioavailability, improved target selectivity, and greater resistance to metabolic degradation, ultimately translating to more robust and efficacious therapeutics.[1][4]

1-Fluoro-4-phenoxybenzene (CAS 330-84-7), a simple diaryl ether, represents a key building block in this paradigm.[5][6] Its structure combines the phenoxy group, a common motif in various bioactive molecules, with a strategically placed fluorine atom. This fluorine substitution can block sites susceptible to metabolic oxidation and modulate the electronic profile of the entire molecule, making it a valuable synthon in the synthesis of novel pharmaceutical agents.[1][4] Understanding the solubility of this compound in a range of organic solvents is, therefore, a critical first step in its application. Solubility dictates the choice of reaction conditions, purification strategies like crystallization, and ultimately, the feasibility of scaling up synthetic routes for drug development.

Physicochemical Principles Governing Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. The dissolution process can be conceptualized through a thermodynamic cycle involving the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[7]

For this compound, the key structural features influencing its solubility are:

-

Aromatic Rings: The two phenyl rings contribute to its nonpolar character, favoring solubility in nonpolar or weakly polar solvents like toluene and benzene through van der Waals forces. The parent compound, diphenyl ether, is soluble in benzene, ether, and ethanol but insoluble in water.[8][9][10]

-

Ether Linkage: The oxygen atom in the ether linkage introduces a slight polarity and can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.

-

Fluorine Atom: The highly electronegative fluorine atom introduces a dipole moment and can act as a weak hydrogen bond acceptor.[11] However, its overall effect on solubility is nuanced. While it can increase interactions with polar solvents, the strong C-F bond and low polarizability of fluorine can also lead to "fluorophobic" effects, where the fluorinated part of the molecule is repelled from hydrocarbon environments.[12]

Predicting solubility with high accuracy remains a significant challenge, often requiring sophisticated thermodynamic models or machine learning algorithms.[13][14][15][16][17][18][19] Therefore, experimental determination is the gold standard for obtaining reliable solubility data.

Experimental Determination of Thermodynamic Solubility

The most widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[20][21][22][23][24] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase. The following protocol outlines the determination of this compound solubility, coupled with UV-Vis spectroscopy for concentration analysis.

Experimental Workflow Overview

The overall process involves creating a saturated solution, separating the undissolved solid, and then measuring the concentration of the dissolved solute in the supernatant.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

Causality: The core principle is to create a scenario where the solvent is fully saturated with the solute, and the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium ensures a true and reproducible solubility measurement.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, DMSO). "Excess" is critical to ensure that solid remains after equilibrium is reached, confirming saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. For many organic compounds, 24 to 72 hours is adequate.[20] The required time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE with a 0.22 µm pore size) to remove any remaining microscopic particles. This step is crucial to avoid artificially high results from suspended solids.

-

-

Concentration Analysis by UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax and create a calibration curve by plotting absorbance versus concentration.[25] The curve should be linear and follow the Beer-Lambert Law.

-

Accurately dilute the filtered sample solution with the same solvent so that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample, and then account for the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility.[24][26]

-

UV-Vis Calibration Curve Workflow

Caption: Workflow for Generating a UV-Vis Calibration Curve.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility of this compound across different organic solvents at a specified temperature.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Template)

| Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 21.0 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | [Calculated Value] |

Note: The molecular weight of this compound is 188.20 g/mol .[6]

Conclusion

While predicting the precise solubility of this compound remains a complex theoretical challenge, its experimental determination is straightforward and essential for its effective use in research and drug development. The shake-flask method, combined with UV-Vis spectroscopic analysis, provides a robust and reliable means of generating the high-quality quantitative data required for optimizing synthetic protocols, purification processes, and formulation development. By following the detailed methodologies outlined in this guide, researchers can confidently establish the solubility profile of this important fluorinated building block, thereby accelerating the journey from molecular design to innovative therapeutics.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chemkraft.ir [chemkraft.ir]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 330-84-7 [sigmaaldrich.com]

- 6. This compound | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aqueous solubility prediction of organic compounds [arizona.aws.openrepository.com]

- 19. researchgate.net [researchgate.net]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. enamine.net [enamine.net]

- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 24. bioassaysys.com [bioassaysys.com]

- 25. solubilityofthings.com [solubilityofthings.com]

- 26. researchgate.net [researchgate.net]

electrophilic and nucleophilic sites of 1-Fluoro-4-phenoxybenzene

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactive Sites of 1-Fluoro-4-phenoxybenzene

Abstract

This compound is a diaryl ether of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex molecules. Its reactivity is governed by the nuanced interplay of its two distinct substituents: the deactivating, ortho-para-directing fluorine atom and the activating, ortho-para-directing phenoxy group. This technical guide provides an in-depth analysis of the molecule's electronic architecture to delineate its electrophilic and nucleophilic reaction sites. We will explore the underlying principles dictating its reactivity, present detailed experimental protocols for targeted modifications, and offer field-proven insights relevant to researchers, scientists, and drug development professionals.

Introduction: The Dichotomous Nature of this compound

This compound (also known as 4-fluorodiphenyl ether) presents a fascinating case study in aromatic reactivity.[1][2] The molecule consists of two phenyl rings linked by an ether oxygen, with one ring bearing a fluorine atom para to the ether linkage. This substitution pattern creates a chemical dichotomy. The phenoxy group is an electron-donating, activating group for electrophilic aromatic substitution (EAS), while the fluorine atom is an electronegative, deactivating group.[3][4][5] Understanding the balance of these competing electronic effects is paramount to predicting and controlling the outcomes of chemical transformations. This guide will dissect these effects to provide a predictive framework for its behavior with both electrophiles and nucleophiles.

Electronic Architecture and Site Prediction

The reactivity of an aromatic ring is dictated by the electron density at its various positions. In this compound, the fluorine and phenoxy substituents exert both inductive and resonance effects, which modify the electron distribution of the fluorinated benzene ring.

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Both fluorine and the ether oxygen are highly electronegative, exerting a strong electron-withdrawing inductive effect.[6] This effect is strongest at the carbon atom directly attached to the substituent and diminishes with distance.

-

Resonance Effect (+M or +R): This is the donation of electron density into the pi (π) system of the aromatic ring through lone pairs. Both the fluorine and the ether oxygen possess lone pairs that can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions.[5][6][7]

The net effect of a substituent is the sum of these two competing forces.

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| -OPh (Phenoxy) | Withdrawing (-I) | Strongly Donating (+M) | Activating | Ortho, Para |

For this compound, the strongly activating phenoxy group dominates the weakly deactivating fluorine. Therefore, the fluorinated ring is considered activated towards electrophilic attack compared to benzene.

The diagram below illustrates the key resonance contributors, showing the increased electron density (indicated by δ-) at the positions ortho to the activating phenoxy group.

Caption: Resonance delocalization and predicted reactive sites.

Electrophilic Attack: Targeting the Activated Ring

Electrophiles are electron-seeking species that react with centers of high electron density.[8] Given the electronic landscape described above, the fluorinated ring of this compound is the primary target for electrophilic attack.

Regioselectivity: Ortho to the Phenoxy Group

The phenoxy group is a powerful ortho-, para-director. Since the para position is already occupied by the fluorine atom, electrophilic substitution is overwhelmingly directed to the two equivalent ortho positions (C3 and C5). While the fluorine atom also directs ortho/para, its ortho positions (C2 and C6) are deactivated by its strong inductive effect, making them less favorable for attack.[3]

Predicted Electrophilic Sites: The primary sites for electrophilic attack are the carbon atoms ortho to the phenoxy group (C3 and C5).

Representative Protocol: Nitration of this compound

This protocol details a standard electrophilic aromatic substitution to install a nitro group, a common transformation in drug development. The causality behind the choice of reagents and conditions lies in generating the nitronium ion (NO₂⁺) electrophile under controlled conditions to prevent over-reaction or degradation of the starting material.[9]

Objective: To synthesize 1-fluoro-2-nitro-4-phenoxybenzene.

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Ice bath

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid to concentrated nitric acid at 0 °C. This exothermic reaction generates the active electrophile, the nitronium ion (NO₂⁺).

-

Electrophilic Addition: Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The low temperature is critical to control the reaction rate and minimize side-product formation.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.

-

Extraction & Neutralization: Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution (to neutralize residual acid), followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-fluoro-2-nitro-4-phenoxybenzene.

References

- 1. This compound | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. aakash.ac.in [aakash.ac.in]

- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

The Rising Prominence of Fluorinated Diaryl Ethers in Therapeutic Development: A Technical Guide

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has transitioned from a niche curiosity to a cornerstone of rational drug design. The unique physicochemical properties endowed by this small yet highly electronegative atom—including enhanced metabolic stability, increased binding affinity, and altered lipophilicity—offer a powerful toolkit for optimizing lead compounds.[1][2][3] This guide delves into the burgeoning field of fluorinated diaryl ethers, a privileged structural motif that has demonstrated a remarkable breadth of biological activities.[4] By dissecting the interplay between the diaryl ether core and the strategic placement of fluorine substituents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential and underlying mechanistic principles of this fascinating class of molecules.

The Diaryl Ether Scaffold: A Versatile Foundation for Bioactivity

The diaryl ether (DE) moiety, characterized by two aromatic rings linked by an oxygen atom, is a recurring feature in both natural products and synthetic pharmaceuticals.[4][5] Its prevalence stems from a combination of desirable attributes:

-

Structural Flexibility: The ether linkage provides rotational freedom, allowing the molecule to adopt various conformations to optimally engage with biological targets.

-

Metabolic Stability: The C-O bond is generally resistant to metabolic cleavage, contributing to improved pharmacokinetic profiles.[5]

-

Lipophilicity: The aromatic rings impart a degree of lipophilicity that facilitates cell membrane penetration.[5]

These fundamental properties have rendered the diaryl ether scaffold a fertile ground for the discovery of agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antimalarial, herbicidal, fungicidal, and insecticidal properties.[4][5]

The Fluorine Advantage: Enhancing the Therapeutic Potential of Diaryl Ethers

The introduction of fluorine into the diaryl ether framework is a deliberate strategy to modulate its biological and pharmacological properties. The substitution of a hydrogen atom with its fluorine bioisostere can lead to profound, and often beneficial, changes.[5]

Modulation of Physicochemical Properties:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. Its introduction can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2]

-

Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[3]

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[6]

Impact on Biological Activity: A Mechanistic Perspective

The strategic placement of fluorine atoms can have a dramatic impact on the biological activity of diaryl ethers. This is often achieved through the modulation of key protein-ligand interactions. For instance, in the context of kinase inhibition, a fluorine atom can act as a hydrogen bond acceptor or engage in other non-covalent interactions within the ATP-binding pocket, leading to enhanced potency and selectivity.[7]

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the development of fluorinated diaryl ethers as anticancer agents.[5][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Targeting Unregulated Cell Growth

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Fluorinated diaryl ethers have emerged as potent inhibitors of several cancer-relevant kinases.

-

VEGFR-2 Inhibition: A series of fluorinated diarylureas linked to a pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The introduction of a fluorine atom, mimicking the structure of regorafenib, led to compounds with enhanced VEGFR-2 inhibitory activity compared to the non-fluorinated parent compound, sorafenib.[9]

Induction of Apoptosis and Cell Cycle Arrest

Fluorinated N,N'-diarylureas have been identified as novel activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11][12]

-

AMPK Activation: Activation of AMPK by these compounds in colorectal cancer cells and cancer stem cells leads to the inhibition of cell cycle progression and the induction of apoptosis.[10][11] This provides a promising therapeutic strategy for targeting the highly resilient cancer stem cell population, which is often responsible for tumor recurrence and metastasis.[11][13]

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Diaryl Ethers via Chan-Lam Coupling

This protocol describes a general method for the synthesis of diaryl ethers, which can be adapted for the preparation of fluorinated analogues.

Materials:

-

Phenol (or fluorinated phenol derivative)

-

Arylboronic acid (or fluorinated arylboronic acid derivative)

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM)

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of the phenol (1.0 eq) and the arylboronic acid (1.5 eq) in DCM, add Cu(OAc)₂ (1.0 eq) and pyridine (2.0 eq).

-

Add activated 4 Å molecular sieves to the reaction mixture.

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired diaryl ether.

Causality behind Experimental Choices:

-

Copper(II) acetate: Serves as the catalyst for the C-O bond formation.

-

Pyridine: Acts as a base to facilitate the reaction and as a ligand for the copper catalyst.

-

Molecular sieves: Are used to remove water from the reaction mixture, which can otherwise deactivate the catalyst and reduce the reaction yield.

Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (fluorinated diaryl ethers) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System:

-

The inclusion of both positive and negative controls ensures the validity of the assay. The positive control should show a significant reduction in cell viability, while the negative control should show minimal effect.

-

Performing the assay in triplicate for each concentration and repeating the experiment multiple times will ensure the reproducibility of the results.

Data Presentation

Table 1: Antiproliferative Activities of Representative Fluorinated Diaryl Ethers

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 14e (4-fluorophenyl derivative) | HeLa | >10 | [5] |

| FND-4b | Colorectal Cancer Stem Cells | ~20 | [13] |

| Compound 7n | A549 (Lung Cancer) | 0.009 | [2] |

| Compound 7l | Various Cancer Cell Lines | 0.012 - 0.026 | [2] |

Visualizations

Diagram 1: General Synthetic Scheme for Fluorinated Diaryl Ethers

Caption: Chan-Lam coupling for the synthesis of fluorinated diaryl ethers.

Diagram 2: Proposed Mechanism of Action for FNDs in Cancer Cells

Caption: AMPK activation by FNDs leads to cell cycle arrest and apoptosis.

Herbicidal Activity: A Historical and Ongoing Application

Diaryl ethers have a long history of use as herbicides, with acifluorfen-methyl being a classic example.[14] The introduction of fluorine, particularly a trifluoromethyl group, is a common feature in many commercial diphenyl ether herbicides.[14][15]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Many diaryl ether herbicides, including their fluorinated derivatives, act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[15] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[14]

Acetolactate Synthase (ALS) Inhibition

More recently, a new class of diaryl ether herbicides has been discovered that targets acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[16][17][18] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to plant starvation and death.

Antimicrobial and Other Biological Activities

While the anticancer and herbicidal activities of fluorinated diaryl ethers are the most extensively studied, these compounds have also shown promise in other therapeutic areas.

Antibacterial and Antifungal Properties

The diaryl ether scaffold is present in compounds with antibacterial and antifungal properties.[5] The incorporation of fluorine can enhance these activities by increasing the lipophilicity and membrane permeability of the compounds, allowing them to better penetrate microbial cells.[19] For example, fluorinated N-methylthio beta-lactams with a C4 aryl substituent have shown interesting antibacterial properties.[19]

Antiviral and Antiparasitic Potential

The versatility of the diaryl ether scaffold extends to antiviral and antiparasitic applications.[5] For instance, B-ring modified analogs of triclosan, a diaryl ether, have been designed as inhibitors of Toxoplasma gondii enoyl reductase (TgENR), an essential enzyme for the parasite's survival.[20]

Future Directions and Perspectives